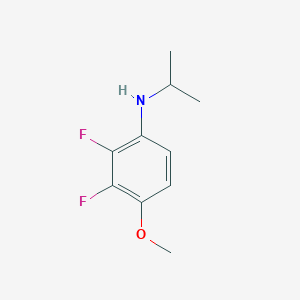
2,3-Difluoro-N-isopropyl-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-N-isopropyl-4-methoxyaniline is an organic compound with the molecular formula C10H13F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups, and the amino group is substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-N-isopropyl-4-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and isopropyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2,3-difluoroaniline is reacted with isopropyl bromide in the presence of the base to form the N-isopropyl derivative. This intermediate is then subjected to methoxylation using methanol and a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,3-Difluoro-N-isopropyl-4-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
科学的研究の応用
2,3-Difluoro-N-isopropyl-4-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,3-Difluoro-N-isopropyl-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, while the isopropyl and methoxy groups modulate its pharmacokinetic properties. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3,4-Difluoro-2-methoxyaniline: Similar structure but with different substitution pattern.
2,4-Difluoro-3-methoxyaniline: Another isomer with different substitution.
N-isopropyl-4-methoxyaniline: Lacks the fluorine atoms.
Uniqueness
2,3-Difluoro-N-isopropyl-4-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and binding affinity, making it a valuable compound in various applications.
特性
分子式 |
C10H13F2NO |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
2,3-difluoro-4-methoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H13F2NO/c1-6(2)13-7-4-5-8(14-3)10(12)9(7)11/h4-6,13H,1-3H3 |
InChIキー |
GVAFJBKXBKYICU-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(C(=C(C=C1)OC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


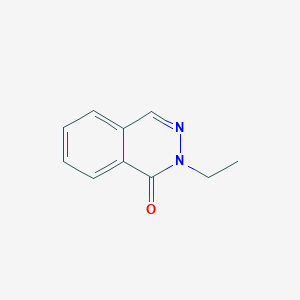
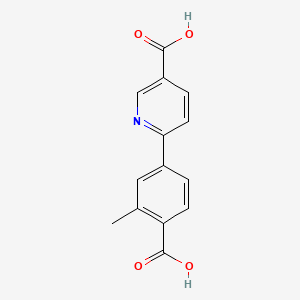

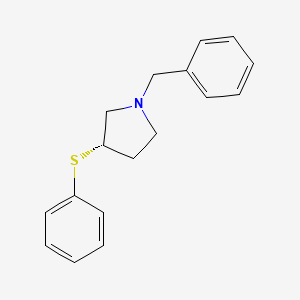

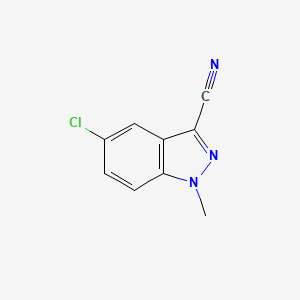
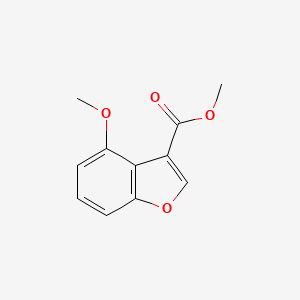
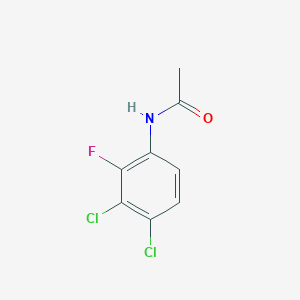
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
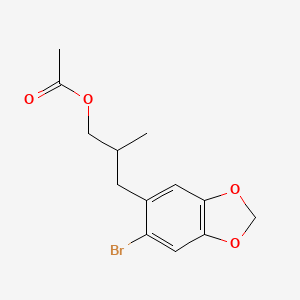



![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
